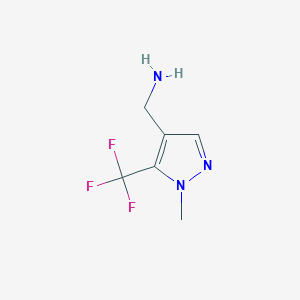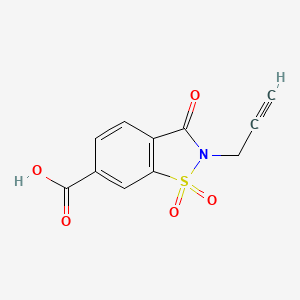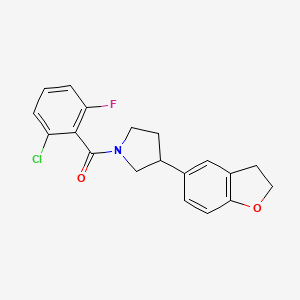
(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine” is a chemical compound with the CAS Number: 2138274-07-2 . It has a molecular weight of 215.61 and is typically stored at room temperature . The compound is usually in the form of a powder .
Synthesis Analysis
A practical method for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, which are key intermediates for important building blocks relevant to medicinal and agrochemistry, has been developed . This method involves a one-step procedure for the synthesis of the regioisomeric mixture of target pyrazoles .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8F3N3.ClH/c1-12-5 (6 (7,8)9)2-4 (3-10)11-12;/h2H,3,10H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The trifluoromethyl group in this compound is strongly electron-withdrawing . This property can influence the compound’s reactivity and the outcomes of chemical reactions it participates in .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s molecular weight is 215.61 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Characterization
Compounds structurally related to "(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine" have been synthesized and characterized using a variety of techniques. For instance, ambient-temperature synthesis methods have been developed for related pyrazol compounds, showcasing their potential for facile production and analysis through spectroscopic methods such as IR, NMR, and mass spectrometry (Becerra et al., 2021).
Coordination Chemistry and Catalysis
Cobalt(II) complexes containing pyrazolyl-based ligands demonstrate the influence of N'-substitution on the formation of either four-coordinate or five-coordinate complexes. These variations impact the geometry and coordination behavior of the complexes, which have shown promise in catalyzing polymerization reactions, suggesting potential applications in materials science and industrial chemistry (Choi et al., 2015).
Charge-Transfer Complexation
Research on fluorine-containing pyrazoline derivatives has explored their charge-transfer interactions with various π-acceptors. These studies provide insights into the formation constants, molar extinction coefficients, and spectroscopic properties of the complexes, which are of interest for the development of sensors and electronic materials (Adam et al., 2021).
Photophysical Properties and OLED Applications
The synthesis and characterization of platinum(II) and palladium(II) complexes with pyrazole-based Schiff bases have been reported, with a focus on their X-ray structures and anticancer activity. Additionally, mechanoluminescent and efficient OLEDs leveraging similar pyrazole derivatives have been developed, highlighting the potential of these compounds in lighting and display technologies (Huang et al., 2013).
Novel Antipsychotic Agents
A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been investigated for their potential as antipsychotic agents. These studies have identified compounds that reduce spontaneous locomotion in animal models without interacting with dopamine receptors, indicating a new avenue for the development of antipsychotic medications (Wise et al., 1987).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for this compound are not mentioned in the search results, compounds with similar structures have found applications in the agrochemical and pharmaceutical industries . It’s possible that “(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine” could have similar applications or be used in related research.
Eigenschaften
IUPAC Name |
[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c1-12-5(6(7,8)9)4(2-10)3-11-12/h3H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUPLHDFRSTMGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole](/img/structure/B2716688.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2716689.png)
![Tert-butyl 2-[4-methyl-5-(methylamino)-1,2,4-triazol-3-yl]acetate](/img/structure/B2716690.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2716691.png)



![[2-(3-Chloropropoxy)ethyl]benzene](/img/structure/B2716699.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[benzyl(methyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2716702.png)

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(propylsulfanyl)pyridine](/img/structure/B2716706.png)
![Tert-butyl 2-[(3-methylpyrrolidin-3-yl)amino]acetate](/img/structure/B2716708.png)
